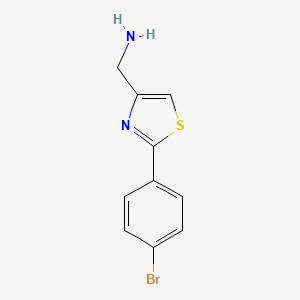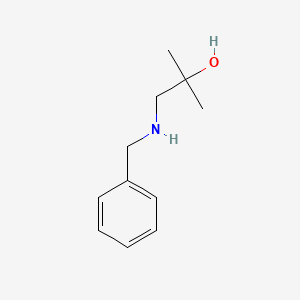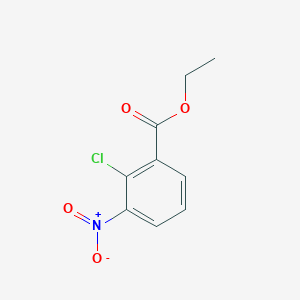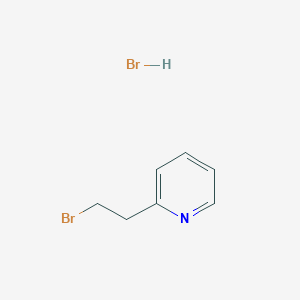
(2-(4-Bromphenyl)thiazol-4-yl)methanamin
Übersicht
Beschreibung
(2-(4-Bromophenyl)thiazol-4-yl)methanamine is a heterocyclic compound that contains a thiazole ring substituted with a 4-bromophenyl group and a methanamine group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal pathogens.
Medicine: Shows promise as an anticancer agent, particularly against breast cancer cell lines.
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antimicrobial, antifungal, antiviral, and antitumor activities .
Mode of Action
Thiazole nucleus, a component of this compound, has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A study on similar thiazole derivatives showed promising adme properties .
Result of Action
Thiazole derivatives have been reported to exhibit antimicrobial and antitumor activities .
Biochemische Analyse
Biochemical Properties
(2-(4-Bromophenyl)thiazol-4-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including (2-(4-Bromophenyl)thiazol-4-yl)methanamine, have been shown to inhibit certain enzymes involved in microbial resistance . This compound’s interactions with biomolecules often involve binding to active sites, leading to enzyme inhibition or activation, which can alter metabolic pathways and cellular processes.
Cellular Effects
The effects of (2-(4-Bromophenyl)thiazol-4-yl)methanamine on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways and gene expression . Additionally, (2-(4-Bromophenyl)thiazol-4-yl)methanamine can affect cellular metabolism by interacting with enzymes involved in metabolic processes, leading to altered metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, (2-(4-Bromophenyl)thiazol-4-yl)methanamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. For instance, the compound’s interaction with enzymes involved in DNA replication and repair can lead to altered gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-(4-Bromophenyl)thiazol-4-yl)methanamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their activity over extended periods, but their efficacy may decrease due to degradation . Long-term exposure to (2-(4-Bromophenyl)thiazol-4-yl)methanamine in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary.
Dosage Effects in Animal Models
The effects of (2-(4-Bromophenyl)thiazol-4-yl)methanamine in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At higher doses, toxic or adverse effects can occur . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
(2-(4-Bromophenyl)thiazol-4-yl)methanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. For instance, the compound can influence the activity of enzymes involved in the synthesis and degradation of biomolecules, leading to changes in metabolic flux and metabolite levels . These interactions can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of (2-(4-Bromophenyl)thiazol-4-yl)methanamine within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific cellular compartments, influencing its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of (2-(4-Bromophenyl)thiazol-4-yl)methanamine is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its activity, depending on the cellular context. Understanding the subcellular distribution of (2-(4-Bromophenyl)thiazol-4-yl)methanamine can provide insights into its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Bromophenyl)thiazol-4-yl)methanamine typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring.
Industrial Production Methods
Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2-(4-Bromophenyl)thiazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Similar structure but lacks the methanamine group.
2-Phenylthiazole: Lacks the bromine substitution on the phenyl ring.
Uniqueness
(2-(4-Bromophenyl)thiazol-4-yl)methanamine is unique due to the presence of both the 4-bromophenyl and methanamine groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Eigenschaften
IUPAC Name |
[2-(4-bromophenyl)-1,3-thiazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSXOMQHEKZXLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00526452 | |
| Record name | 1-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00526452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89152-87-4 | |
| Record name | 1-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00526452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















